molecular formula C9H13N3O2 B1332026 6-(Diethylamino)pyrazine-2-carboxylic acid CAS No. 40262-58-6

6-(Diethylamino)pyrazine-2-carboxylic acid

Cat. No.: B1332026
CAS No.: 40262-58-6
M. Wt: 195.22 g/mol
InChI Key: YMPWXIJOWVANIH-UHFFFAOYSA-N
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Description

6-(Diethylamino)pyrazine-2-carboxylic acid is an organic compound that belongs to the class of pyrazine derivatives Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and as flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diethylamino)pyrazine-2-carboxylic acid typically involves the reaction of diethylamine with 2-chloropyrazine-6-carboxylic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Diethylamino)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The diethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces amines or alcohols.

    Substitution: Produces various substituted pyrazine derivatives.

Scientific Research Applications

6-(Diethylamino)pyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of agrochemicals and flavoring agents.

Mechanism of Action

The mechanism of action of 6-(Diethylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminopyrazine
  • 2,3-Dimethylpyrazine
  • 2,5-Dimethylpyrazine

Uniqueness

6-(Diethylamino)pyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazine derivatives, it may exhibit enhanced solubility, stability, or bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(diethylamino)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-3-12(4-2)8-6-10-5-7(11-8)9(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPWXIJOWVANIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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